(4-Bromo-3,5-difluorophenyl)boronic acid

Catalog No.
S13996690
CAS No.
M.F
C6H4BBrF2O2
M. Wt
236.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-3,5-difluorophenyl)boronic acid

Product Name

(4-Bromo-3,5-difluorophenyl)boronic acid

IUPAC Name

(4-bromo-3,5-difluorophenyl)boronic acid

Molecular Formula

C6H4BBrF2O2

Molecular Weight

236.81 g/mol

InChI

InChI=1S/C6H4BBrF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H

InChI Key

BRPKIVQVQUBLBI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)Br)F)(O)O

(4-Bromo-3,5-difluorophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is substituted with bromine and fluorine atoms. Its molecular formula is C₆H₄BBrF₂O₂, and it has a molecular weight of approximately 224.81 g/mol. The unique arrangement of halogen substituents on the phenyl ring influences its chemical reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, notably in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The presence of bromine enhances its reactivity by facilitating the formation of the corresponding arylpalladium complex.

Additionally, (4-Bromo-3,5-difluorophenyl)boronic acid can undergo hydrolysis to form its corresponding phenol, which can be further utilized in various synthetic pathways. The fluorine atoms contribute to the electronic properties of the compound, affecting its reactivity and stability during these transformations.

Research indicates that boronic acids, including (4-Bromo-3,5-difluorophenyl)boronic acid, exhibit significant biological activity. They have been studied for their potential as inhibitors in various therapeutic contexts, particularly in cancer treatment and as antiviral agents. The boron atom can interact with hydroxyl groups in biomolecules, which may lead to selective inhibition of target proteins.

In vitro studies have shown that derivatives of boronic acids can possess anticancer properties by interfering with proteasome function or other cellular pathways. The specific structure of (4-Bromo-3,5-difluorophenyl)boronic acid may enhance its selectivity and potency against certain cancer cell lines.

Several methods exist for synthesizing (4-Bromo-3,5-difluorophenyl)boronic acid:

  • Bromination of 3,5-Difluorophenol: Starting from 3,5-difluorophenol, bromination can be achieved using bromine or brominating agents under controlled conditions to introduce the bromine substituent at the para position.
  • Lithiation and Borylation: A common method involves the lithiation of 4-bromo-3,5-difluorotoluene using n-butyllithium followed by reaction with triisopropyl borate. This method allows for the introduction of the boronic acid functional group while maintaining control over regioselectivity.
  • Hydrolysis of Boronate Esters: Boronate esters derived from 4-bromo-3,5-difluorophenol can be hydrolyzed under acidic or basic conditions to yield (4-Bromo-3,5-difluorophenyl)boronic acid.

(4-Bromo-3,5-difluorophenyl)boronic acid has several applications in organic synthesis and medicinal chemistry:

  • Building Block for Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds due to its ability to participate in cross-coupling reactions.
  • Material Science: The compound can be used in developing advanced materials and sensors owing to its unique electronic properties imparted by the fluorine substituents.
  • Bioconjugation: Its reactive boronic acid group makes it suitable for bioconjugation applications, allowing for targeted delivery systems in drug development.

Studies on (4-Bromo-3,5-difluorophenyl)boronic acid have focused on its interactions with biological targets. These interactions often involve transient binding with hydroxyl-containing biomolecules such as proteins and sugars. The ability of boron to form reversible covalent bonds enhances its utility in designing selective inhibitors for therapeutic applications.

Research has shown that compounds containing boronic acids can effectively inhibit proteasomes and other enzymes involved in critical cellular processes. This property is particularly advantageous in developing drugs targeting cancer cells or pathogens.

Several compounds share structural similarities with (4-Bromo-3,5-difluorophenyl)boronic acid. Here is a comparison highlighting their unique features:

Compound NameCAS NumberUnique Features
(2-Bromo-3,4-difluorophenyl)boronic acid71504321Contains fewer fluorine atoms; different substitution pattern
(4-Bromo-2,6-difluorophenyl)boronic acid1016231-40-5Different substitution pattern on the phenyl ring
2,3-Difluorophenylboronic acid179923-32-1Lacks bromine substitution; simpler structure

(4-Bromo-3,5-difluorophenyl)boronic acid is unique due to its combination of bromine and two fluorine substituents on the phenyl ring. This specific arrangement enhances both its electronic properties and reactivity compared to other similar compounds. Its distinct features make it particularly useful in targeted applications within organic synthesis and medicinal chemistry.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

235.94558 g/mol

Monoisotopic Mass

235.94558 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types